Cas no 2060036-66-8 (2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

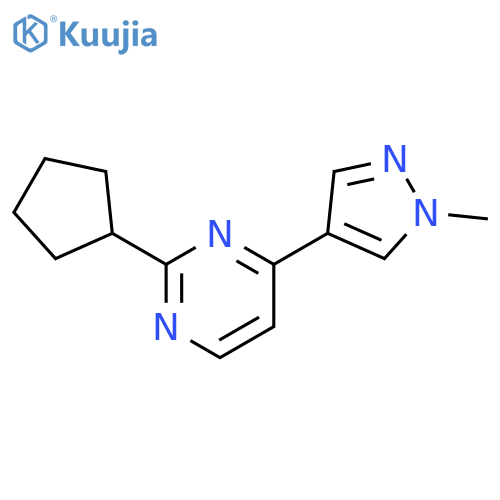

2060036-66-8 structure

商品名:2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

CAS番号:2060036-66-8

MF:C13H16N4

メガワット:228.292942047119

MDL:MFCD30499429

CID:5153918

PubChem ID:125453185

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopentyl-4-(1-methylpyrazol-4-yl)pyrimidine

- 2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

-

- MDL: MFCD30499429

- インチ: 1S/C13H16N4/c1-17-9-11(8-15-17)12-6-7-14-13(16-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3

- InChIKey: KRAFFPLLVYCWLS-UHFFFAOYSA-N

- ほほえんだ: C1(C2CCCC2)=NC=CC(C2=CN(C)N=C2)=N1

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086261-1g |

2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 95% | 1g |

¥5180.0 | 2023-03-11 | |

| Enamine | EN300-337900-1.0g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-337900-0.05g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 0.05g |

$888.0 | 2023-09-03 | ||

| Enamine | EN300-337900-0.5g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 0.5g |

$1014.0 | 2023-09-03 | ||

| Enamine | EN300-337900-1g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 1g |

$1057.0 | 2023-09-03 | ||

| Enamine | EN300-337900-0.1g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 0.1g |

$930.0 | 2023-09-03 | ||

| Enamine | EN300-337900-2.5g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 2.5g |

$2071.0 | 2023-09-03 | ||

| Enamine | EN300-337900-5g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 5g |

$3065.0 | 2023-09-03 | ||

| Enamine | EN300-337900-10g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 10g |

$4545.0 | 2023-09-03 | ||

| Enamine | EN300-337900-0.25g |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |

2060036-66-8 | 0.25g |

$972.0 | 2023-09-03 |

2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2060036-66-8 (2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬